2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide
Overview
Description
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide, commonly known as Methyldopa, is an antihypertensive drug used to treat high blood pressure. It is a prodrug that is converted to alpha-methylnorepinephrine, a centrally acting sympatholytic agent, in the brain. Methyldopa has been widely used in clinical practice due to its efficacy and safety in reducing blood pressure.
Mechanism Of Action
Methyldopa works by reducing the activity of the sympathetic nervous system, which is responsible for regulating blood pressure. It is converted to alpha-methylnorepinephrine in the brain, which acts as a false neurotransmitter and reduces the release of norepinephrine, a neurotransmitter that increases blood pressure. Methyldopa also stimulates the production of dopamine, a neurotransmitter that has a calming effect on the brain.
Biochemical And Physiological Effects
Methyldopa has been shown to have a number of biochemical and physiological effects. It reduces the levels of norepinephrine and renin in the blood, which are both involved in regulating blood pressure. Methyldopa also increases the levels of dopamine in the brain, which has a calming effect and reduces anxiety. In addition, Methyldopa has been shown to have antioxidant properties, which may be beneficial in reducing the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
Methyldopa has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the sympathetic nervous system and its role in regulating blood pressure. Methyldopa is also relatively safe and well-tolerated, making it suitable for use in animal studies. However, Methyldopa has some limitations for lab experiments. It is a prodrug that requires conversion to alpha-methylnorepinephrine in the brain, which may complicate the interpretation of results. In addition, Methyldopa is primarily used to treat hypertension, limiting its potential use in other areas of research.
Future Directions
There are several potential future directions for research on Methyldopa. One area of interest is its use in the treatment of Parkinson's disease. Methyldopa has been shown to increase dopamine levels in the brain, which may be beneficial in reducing symptoms of Parkinson's disease. Another area of interest is its potential use in the treatment of sickle cell anemia. Methyldopa has been shown to reduce the adhesion of sickle cells to blood vessel walls, which may be beneficial in reducing the risk of complications associated with sickle cell anemia. Finally, further research is needed to better understand the mechanism of action of Methyldopa and its potential use in other areas of research.
Scientific Research Applications
Methyldopa has been extensively studied for its antihypertensive effects. It has been shown to be effective in reducing blood pressure in patients with hypertension, including pregnant women with gestational hypertension. Methyldopa has also been investigated for its potential use in the treatment of other conditions, such as Parkinson's disease and sickle cell anemia.
properties
IUPAC Name |
7-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-5-2-3-6-7(4-5)14(12,13)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPWPCXHSCJIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435317 | |
Record name | 7-Methyl-1,1-dioxo-1,4-dihydro-2H-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide | |
CAS RN |
71254-63-2 | |
Record name | 7-Methyl-1,1-dioxo-1,4-dihydro-2H-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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